N-(3,5-dimethoxyphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(3,5-dimethoxyphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a benzofuropyrimidinone core substituted with an isopentyl group at position 3 and a thioacetamide-linked 3,5-dimethoxyphenyl moiety. The 3,5-dimethoxyphenyl group may enhance solubility, while the isopentyl chain could influence lipophilicity and membrane permeability.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S/c1-15(2)9-10-28-24(30)23-22(19-7-5-6-8-20(19)33-23)27-25(28)34-14-21(29)26-16-11-17(31-3)13-18(12-16)32-4/h5-8,11-13,15H,9-10,14H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSSUFPHAFAHPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C27H33N3O5S
- Molecular Weight : 511.6 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C27H33N3O5S |
| Molecular Weight | 511.6 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may act as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation . By inhibiting IDO activity, the compound may enhance immune responses and exhibit anti-cancer properties.
Therapeutic Potential
- Cancer Treatment : The inhibition of IDO has been linked to improved efficacy of cancer therapies. By blocking this enzyme, the compound may help in overcoming tumor-induced immunosuppression, thereby enhancing the effectiveness of conventional treatments such as chemotherapy and immunotherapy .
- Immunomodulation : The compound's ability to modulate immune responses makes it a candidate for treating autoimmune diseases and conditions associated with chronic inflammation.
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds similar to this compound:
- Study on IDO Inhibition : A study demonstrated that IDO inhibitors can significantly improve T-cell responses in cancer patients undergoing treatment. The results indicated that compounds targeting IDO could potentially enhance the effectiveness of existing cancer therapies .
- Immunosuppression in HIV : Another investigation highlighted the role of IDO in HIV infection-related immunosuppression. Compounds that inhibit IDO were shown to restore immune function in infected individuals, suggesting a therapeutic avenue for managing HIV-associated complications .
Summary of Findings
The biological activity of this compound is primarily linked to its inhibitory effects on IDO. This action has significant implications for cancer treatment and the management of immune-related disorders.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidinone vs. Benzofuro[3,2-d]pyrimidinone
A closely related compound, 2-{[3-(3,5-difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide (RN: 1260989-72-7), replaces the benzofuropyrimidinone core with a thienopyrimidinone system. The 3,5-difluorophenyl substituent (vs. isopentyl) introduces electronegative fluorine atoms, which may enhance metabolic stability but reduce hydrophobic interactions .
Hexahydrobenzo Thieno Pyrimidine Derivatives
The compound N-(2-isopropylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide (CAS: 476485-64-0) incorporates a saturated hexahydrobenzo ring, increasing conformational flexibility. The 4-methoxyphenyl and isopropylphenyl groups may improve target selectivity in kinase inhibition compared to the isopentyl group in the parent compound .
Substituent Variations
Alkyl Chain Modifications
N-(3,5-dimethoxyphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide (CAS: 872207-50-6) replaces the isopentyl group with a 3-ethoxypropyl chain.
Aromatic vs. Aliphatic Substituents
The compound 2-((3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (Compound 19) features a trifluoromethylbenzothiazole group instead of the 3,5-dimethoxyphenyl moiety. The trifluoromethyl group enhances electron-withdrawing effects and bioavailability, while the benzothiazole ring may confer CK1 kinase inhibitory activity .
Data Tables
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects :
- Isopentyl vs. Ethoxypropyl : Longer alkyl chains (isopentyl) increase lipophilicity, while ethoxypropyl enhances solubility .
- Halogenation : Fluorine substituents improve metabolic stability and binding through halogen bonds .
Activity Correlation : Trifluoromethyl groups in benzothiazole derivatives correlate with potent kinase inhibition (e.g., CK1 IC50 ~50 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
